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Compound of Interest

Compound Name: 3,5-Octadien-2-ol

Cat. No.: B3386073 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
Octadien-2-ol (CAS No: 69668-82-2), a dienol with significance in flavor and fragrance

chemistry, as well as a potential chiral building block in organic synthesis. This document

compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, outlines general experimental protocols for their acquisition, and presents a logical

workflow for spectroscopic analysis.

Core Spectroscopic Data
The spectroscopic data for 3,5-Octadien-2-ol is summarized below. It is important to note that

while Infrared and Mass Spectrometry data are based on experimental findings, the Nuclear

Magnetic Resonance data are predicted values and should be used as a reference pending

experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for (3E,5E)-3,5-
Octadien-2-ol. These predictions are valuable for the structural elucidation and verification of

the compound.

Table 1: Predicted ¹H NMR Data for (3E,5E)-3,5-Octadien-2-ol
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H1 (-CH₃) ~1.2 Doublet J(H1,H2) ≈ 6.5

H2 (-CHOH) ~4.0-4.2 Multiplet -

H3 (=CH-) ~5.5-5.7 Doublet of doublets
J(H3,H4) ≈ 15,

J(H3,H2) ≈ 6

H4 (=CH-) ~6.0-6.2 Multiplet -

H5 (=CH-) ~5.7-5.9 Multiplet -

H6 (=CH-) ~5.4-5.6 Multiplet -

H7 (-CH₂-) ~2.0-2.2 Quintet
J(H7,H8) ≈ 7.5,

J(H7,H6) ≈ 7

H8 (-CH₃) ~1.0 Triplet J(H8,H7) ≈ 7.5

Note: These are predicted values and may vary based on the solvent and other experimental

conditions.

Table 2: Predicted ¹³C NMR Data for (3E,5E)-3,5-Octadien-2-ol

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C1 (-CH₃) ~23

C2 (-CHOH) ~68

C3 (=CH-) ~130

C4 (=CH-) ~135

C5 (=CH-) ~128

C6 (=CH-) ~132

C7 (-CH₂-) ~25

C8 (-CH₃) ~13
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Note: These are predicted values and may vary based on the solvent and other experimental

conditions.

Infrared (IR) Spectroscopy
Experimental data from the analysis of samples containing 3,5-Octadien-2-ol have identified

key absorption bands characteristic of its functional groups.[1][2]

Table 3: Experimental Infrared (IR) Spectroscopy Data for 3,5-Octadien-2-ol

Wavenumber (cm⁻¹) Intensity Assignment

~3412 Strong, Broad O-H stretch (alcohol)

~2922 Strong C-H stretch (aliphatic)

~1645 Medium
C=C stretch (conjugated

diene)

~1020 Strong
C-O stretch (secondary

alcohol)

Mass Spectrometry (MS)
3,5-Octadien-2-ol has been identified in various natural products through Gas

Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4][5][6][7] The compound has a

molecular formula of C₈H₁₄O and a molecular weight of approximately 126.20 g/mol .[8] While

full mass spectra are not widely published, its identification in these studies confirms its

amenability to GC-MS analysis. The fragmentation pattern is expected to be characteristic of

unsaturated alcohols.

Table 4: Mass Spectrometry Data for 3,5-Octadien-2-ol
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Parameter Value

Molecular Formula C₈H₁₄O

Molecular Weight 126.20 g/mol

Identification Method
Gas Chromatography-Mass Spectrometry (GC-

MS)

Retention Index (RI) 1038-1060 (on non-polar columns)[3][5][9]

Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of 3,5-Octadien-2-ol are not

readily available in the literature. However, based on standard practices for similar volatile,

unsaturated alcohols, the following general methodologies can be applied.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of purified 3,5-Octadien-2-ol in a

suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution and sensitivity.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical

parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

sequence to obtain singlets for each carbon. A sufficient number of scans should be

averaged to achieve an adequate signal-to-noise ratio.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts should be referenced to the residual solvent peak or

an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
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Sample Preparation: For a neat liquid sample, a drop of 3,5-Octadien-2-ol can be placed

between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, Attenuated Total

Reflectance (ATR) is a suitable technique where a drop of the liquid is placed directly on the

ATR crystal.[10][11][12]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A

background spectrum of the clean salt plates or ATR crystal should be acquired and

subtracted from the sample spectrum.

Data Analysis: Identify characteristic absorption bands and assign them to the corresponding

functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 3,5-Octadien-2-ol in a volatile organic

solvent (e.g., dichloromethane, hexane).[13] For complex matrices, headspace solid-phase

microextraction (SPME) can be employed to isolate and concentrate the volatile analyte.[14]

[15]

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. A non-polar

capillary column (e.g., DB-5ms or equivalent) is typically suitable for the separation of this

compound.

GC Conditions:

Injector Temperature: 250 °C

Carrier Gas: Helium at a constant flow rate.

Oven Temperature Program: Start at a low temperature (e.g., 40-50 °C), hold for a few

minutes, then ramp up to a final temperature of around 250 °C. The specific program

should be optimized for the best separation.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 35 to 350.

Ion Source Temperature: 230 °C

Data Analysis: Identify the peak corresponding to 3,5-Octadien-2-ol based on its retention

time and compare the resulting mass spectrum with library data for confirmation.

Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the comprehensive spectroscopic

analysis of a compound like 3,5-Octadien-2-ol.

General Workflow for Spectroscopic Analysis of 3,5-Octadien-2-ol
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 3,5-Octadien-2-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3,5-Octadien-2-ol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3386073#spectroscopic-data-for-3-5-octadien-2-ol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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